

Application Notes and Protocols for Processing Thermo RAW Files with DIA-NN

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing DIA-NN, a powerful software suite, for the analysis of data-independent acquisition (DIA) proteomics data generated on Thermo Fisher Scientific mass spectrometers. These guidelines are intended to enable robust and reproducible quantification of proteins from complex biological samples.

Introduction

Data-Independent Acquisition (DIA) mass spectrometry has become a leading technique for large-scale quantitative proteomics, offering high data completeness and reproducibility.[1][2] DIA-NN is a popular software that leverages deep neural networks and advanced algorithms to process DIA data with high sensitivity and accuracy.[3][4] It can directly process Thermo RAW files, streamlining the data analysis workflow.[3][5] This document outlines the necessary steps, from experimental design to data processing and analysis, for a successful DIA experiment using Thermo instruments and DIA-NN.

Experimental Protocol: DIA Proteomics with a Thermo Orbitrap Mass Spectrometer

This protocol describes a general workflow for preparing a sample and acquiring DIA data on a Thermo Orbitrap platform, such as the Orbitrap Exploris™ 480 or Orbitrap™ Ascend™ Tribrid™ mass spectrometer.[6][7][8]



1. Sample Preparation:

- · Protein Extraction and Digestion:
 - Lyse cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a standard protein assay (e.g., BCA).
 - Perform reduction of disulfide bonds with dithiothreitol (DTT) and alkylation of cysteine residues with iodoacetamide (IAA).
 - Digest proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.[9]
 - Acidify the peptide solution with formic acid to stop the digestion.
 - Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.[9]
 - Dry the purified peptides in a vacuum concentrator and reconstitute in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[9]
- 2. LC-MS/MS Data Acquisition (Thermo Orbitrap):
- Liquid Chromatography (LC):
 - Use a nano-flow or micro-flow UHPLC system, such as the Thermo Scientific™
 Vanquish™ Neo UHPLC system, coupled to the mass spectrometer.[8][9]
 - Employ a reversed-phase column (e.g., a 50 cm µPAC™ Neo HPLC column) for peptide separation.[8][9]
 - Set up a linear gradient of increasing acetonitrile concentration (e.g., from 3% to 40% over a 60-minute gradient) to elute the peptides.[9]
- Mass Spectrometry (MS):



- Set the mass spectrometer to acquire in DIA mode.
- Define the MS1 scan parameters:

Resolution: 120,000

AGC Target: 3e6

Maximum Injection Time: Auto

Scan Range: 350-1200 m/z

- Define the DIA scan parameters:
 - Isolation Windows: Use a series of overlapping or non-overlapping isolation windows covering the desired m/z range (e.g., 400-1000 m/z). The number and width of windows can be optimized based on the instrument and experiment.[2]

MS2 Resolution: 30,000

AGC Target: 1e6

Maximum Injection Time: Auto

 Collision Energy: Normalized HCD at a fixed value (e.g., 27%) or stepped collision energy.

Computational Protocol: DIA-NN Data Processing

DIA-NN can process Thermo RAW files directly or after conversion to the open mzML format. The direct processing approach is generally recommended for its simplicity.

Prerequisites:

- DIA-NN Software: Download the latest version of DIA-NN.
- Thermo MS File Reader: For direct processing of RAW files, ensure that the appropriate
 Thermo MS File Reader is installed on the system. This is often included with Thermo Fisher



Scientific software installations or can be downloaded separately.[10]

 FASTA File: A FASTA file containing the protein sequences of the organism under investigation is required for library-free analysis or for annotating a spectral library.[11]

Protocol Steps:

- Launch the DIA-NN GUI.
- Add RAW Files: Click "Add RAW" and select the Thermo RAW files from your experiment.
- Specify a FASTA File: Click "Add FASTA" and select the appropriate protein sequence database.
- Set Output File Name: Define a name for the main output report file.
- Configure DIA-NN Parameters:
 - Mass Accuracy: For Thermo Orbitrap data, typical values are 10 ppm for MS2 and 5 ppm for MS1.[9][11] DIA-NN can also automatically determine the optimal mass accuracies.[5]
 - Scan Window: Set the m/z range for precursor ions (e.g., 300-1800).
 - Library Generation:
 - Library-Free: This is the default and recommended mode for most users. DIA-NN will generate an in-silico spectral library from the provided FASTA file.[3][12]
 - Spectral Library: If you have a pre-existing experimental spectral library (e.g., from DDA experiments), you can provide it by clicking "Spectral Library".
 - Quantification Strategy: Select "Robust LC (High Accuracy)" for improved quantification.
 - Protein Inference: Ensure "Protein Inference" is enabled.
- Run Analysis: Click "Run" to start the analysis.

Data Presentation



The primary output of DIA-NN is a report file (e.g., report.tsv) that contains detailed information about identified precursors and their corresponding protein groups. For easier interpretation, DIA-NN also generates matrix files.

- pg_matrix.tsv: This file contains the protein group quantities, with proteins in rows and samples in columns. This matrix is suitable for downstream statistical analysis.
- pr_matrix.tsv: This file provides precursor-level quantification.

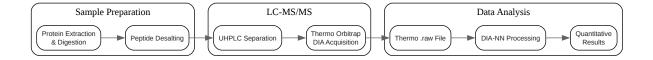
Table 1: Example of Protein Group Quantification Data from pg_matrix.tsv

Protei n.Grou p	Protei n.Nam es	Gene. Names	Contro	Contro	Contro I_3	Treate d_1	Treate d_2	Treate d_3
P02768	ALB	ALB	1.23E+ 10	1.25E+ 10	1.21E+ 10	1.18E+ 10	1.20E+ 10	1.19E+ 10
P01023	A2M	A2M	8.76E+ 08	8.91E+ 08	8.65E+ 08	1.54E+ 09	1.58E+ 09	1.55E+ 09
Q9Y6K 5	ANXA1	ANXA1	3.45E+ 07	3.51E+ 07	3.40E+ 07	7.89E+ 07	7.95E+ 07	7.81E+ 07

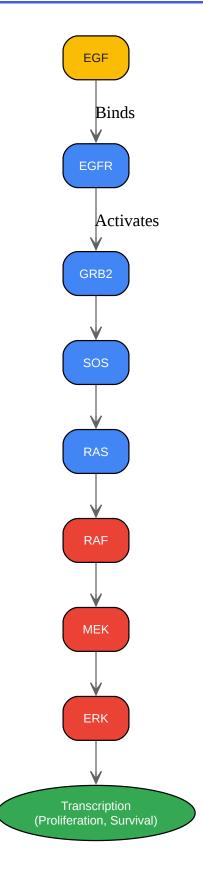
Visualizations

Experimental Workflow Diagram









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- To cite this document: BenchChem. [Application Notes and Protocols for Processing Thermo RAW Files with DIA-NN]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670385#how-to-use-dia-nn-for-processing-thermoraw-files]

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